2-Nitropyridin-4-ol chemical properties
2-Nitropyridin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Nitropyridin-4-ol
Abstract
2-Nitropyridin-4-ol (CAS No. 101654-28-8) is a pivotal heterocyclic compound whose unique electronic and structural characteristics make it a valuable intermediate in synthetic organic and medicinal chemistry. The strategic placement of an electron-withdrawing nitro group and an electron-donating hydroxyl group on the pyridine scaffold imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthetic routes, spectroscopic signature, chemical reactivity, and safe handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as an authoritative resource for the application of 2-Nitropyridin-4-ol in complex molecular design and synthesis.
Molecular Structure and Physicochemical Properties
2-Nitropyridin-4-ol is a substituted pyridine derivative with the molecular formula C₅H₄N₂O₃.[1][2][3] The molecule's architecture, featuring a nitro group at the 2-position and a hydroxyl group at the 4-position, creates a unique electronic landscape that governs its chemical behavior.
Structural and Electronic Profile
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂). Conversely, the hydroxyl group (-OH) at the 4-position acts as an electron-donating group through resonance, pushing electron density into the ring. This "push-pull" electronic arrangement is fundamental to its reactivity.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical aspect of 2-Nitropyridin-4-ol's chemistry is its existence in a tautomeric equilibrium between the hydroxyl form (2-nitropyridin-4-ol) and the keto form (2-nitro-1H-pyridin-4-one).[1][4] In many heterocyclic systems, the pyridone form is often more stable, particularly in the solid state and polar solvents, due to favorable amide resonance and intermolecular hydrogen bonding.[5] Ab initio studies on related pyridone/hydroxypyridine systems suggest that while the energy differences can be small, factors like solvent polarity play a significant role in shifting the equilibrium.[5]
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Data
The physical and chemical properties of 2-Nitropyridin-4-ol are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 101654-28-8 | [1][2][3] |
| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |
| Molecular Weight | 140.10 g/mol | [1][3] |
| Boiling Point | 255.1°C at 760 mmHg (Predicted) | [4] |
| Flash Point | 108.1°C (Predicted) | [4] |
| Density | 1.44 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in polar solvents like water and ethanol. | [1] |
| XLogP | 0.2 (Predicted) | [4] |
| pKa | Not experimentally determined in available literature. |
Synthesis Pathway and Experimental Protocol
The synthesis of nitropyridine derivatives often requires strategic planning to achieve the desired regioselectivity. Direct nitration of 4-hydroxypyridine is generally inefficient. A more robust and widely adopted method involves the use of an N-oxide intermediate, which activates the pyridine ring for electrophilic substitution at the 2- and 4-positions and directs the incoming nitro group accordingly.[1]
Synthetic Workflow via N-Oxide Intermediate
The synthesis is a multi-step process that leverages the directing effect of the N-oxide functionality. This approach provides high yield and selectivity, avoiding the formation of undesired isomers.[6]
Caption: Key reaction pathways of 2-Nitropyridin-4-ol.
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Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). [7][8]The resulting 2-aminopyridin-4-ol is a valuable building block for synthesizing compounds with potential biological activity. [9][10][11]* Reactions at the Hydroxyl/Keto Group: The hydroxyl proton is acidic and can be removed by a base. The resulting alkoxide can undergo O-alkylation or O-acylation, providing access to a range of ethers and esters.
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Role in Drug Discovery: Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. [12][13]Nitropyridines serve as key intermediates, allowing for the introduction of an amino group that can be further functionalized to modulate a compound's pharmacological properties, including potency and ADME profiles. [14][15]
Safety and Handling
As with all nitroaromatic compounds, 2-Nitropyridin-4-ol should be handled with appropriate caution. The following guidelines are based on safety data for structurally related chemicals. [16][17][18]
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [16][17]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [16]Avoid contact with skin and eyes. [17]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [16]Keep away from heat, sparks, and open flames. [19]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16][18]
Hazard Statement Precautionary Measure Skin Irritation Wash with plenty of soap and water if contact occurs. [16] Eye Irritation Rinse cautiously with water for several minutes if contact occurs. [16][18] | Respiratory Irritation | Move to fresh air if inhaled. [16]|
Conclusion
2-Nitropyridin-4-ol is a compound of significant synthetic utility. Its chemical properties, governed by the interplay of its nitro and hydroxyl/keto functionalities and its tautomeric nature, make it a versatile and reactive intermediate. A thorough understanding of its synthesis, spectroscopic profile, and reactivity is essential for its effective application in the development of novel pharmaceuticals and other advanced materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable building block into their synthetic programs.
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